(E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Description
(E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a propenone moiety
Properties
IUPAC Name |
(E)-3-[3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-13-21(22)15(3)26(24-13)12-17-10-16(7-9-20(17)28-5)6-8-19(27)18-11-23-25(4)14(18)2/h6-11H,12H2,1-5H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFUPCNYDSOUSK-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C=CC2=CC(=C(C=C2)OC)CN3C(=C(C(=N3)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)C(=O)/C=C/C2=CC(=C(C=C2)OC)CN3C(=C(C(=N3)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable aldehyde, followed by a series of substitution and coupling reactions to introduce the methoxyphenyl and propenone groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, enzyme inhibition, or receptor binding.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and propenone-containing molecules. Examples include:
- 4-chloro-3,5-dimethyl-1H-pyrazole
- 1-(4-methoxyphenyl)-2-propen-1-one
Uniqueness
What sets (E)-3-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE apart is its combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
